Repair Pathway: AlkA Glycosylase vs. Methyltransferase
2-O-Methylcytosine (O2-methylcytosine) is specifically excised by the AlkA DNA glycosylase, a key distinction from other O-alkylated pyrimidines. This pathway is in contrast to O4-methylthymine, which is repaired via direct reversal by a methyltransferase [1].
| Evidence Dimension | Primary repair mechanism in E. coli |
|---|---|
| Target Compound Data | Excised by AlkA DNA glycosylase (alkA+ gene product) |
| Comparator Or Baseline | O4-Methylthymine repaired by methyltransferase; O2-Methylthymine repaired by AlkA glycosylase |
| Quantified Difference | Mechanistic bifurcation: Glycosylase excision vs. Methyltransferase direct reversal |
| Conditions | E. coli adaptive response to alkylating agents; in vivo and in vitro enzyme assays |
Why This Matters
This mechanistic difference is critical for researchers designing assays to study distinct alkylation repair pathways or screening for inhibitors of specific DNA damage response enzymes.
- [1] McCarthy, T. V., Karran, P., & Lindahl, T. (1984). Inducible repair of O-alkylated DNA pyrimidines in Escherichia coli. The EMBO Journal, 3(3), 545-550. View Source
